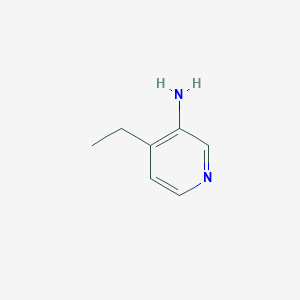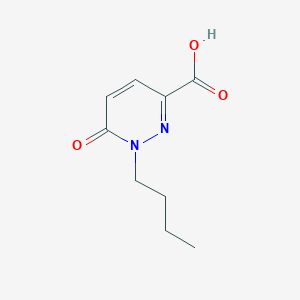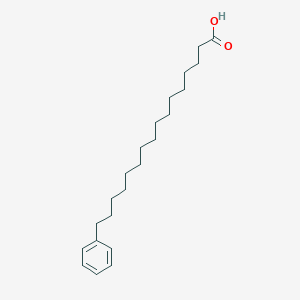
Acide 16-phénylhexadécanoïque
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 16-phenylhexadecanoic acid involves various chemical routes. For instance, hydroxyhexadecanoic acids have been synthesized from tetrachloroheptane and tetrachlorononane via corresponding ω-chloro carboxylic acids (Nesmeyanov et al., 1960). Such methodologies might be adaptable for synthesizing 16-phenylhexadecanoic acid by incorporating phenyl groups at the appropriate steps.
Molecular Structure Analysis
The molecular structure of compounds related to 16-phenylhexadecanoic acid has been elucidated using techniques like NMR and MS. For example, derivatives of dihydroxyhexadecanoic acid have been characterized, providing insights into their molecular frameworks (Arrieta-Báez et al., 2011). Such analysis is crucial for understanding the structural aspects of 16-phenylhexadecanoic acid.
Chemical Reactions and Properties
Chemical reactions involving hydroxyhexadecanoic acids have been studied, such as their enzymatic conversion to dicarboxylic acids (Kolattukudy et al., 1975). These reactions are indicative of the reactivity and potential chemical transformations 16-phenylhexadecanoic acid might undergo.
Physical Properties Analysis
While specific studies on 16-phenylhexadecanoic acid's physical properties were not found, research on similar fatty acids and their derivatives provides a basis for understanding. For instance, the synthesis and characterization of fatty acids deuterated at specific carbons offer insights into their physical behaviors (Tulloch & Bergter, 1981).
Applications De Recherche Scientifique
Propriétés anticancéreuses
L'acide 16-phénylhexadécanoïque a été synthétisé et étudié pour ses propriétés anticancéreuses potentielles . Le composé a montré une cytotoxicité envers les cellules A549, un type de lignée cellulaire de cancer du poumon . Cependant, il n'a pas induit l'apoptose dans A549, ce qui implique d'autres mécanismes de mort cellulaire .
Propriétés leishmanicides
Le composé s'est également avéré avoir des propriétés leishmanicides . Il a montré une cytotoxicité envers les amastigotes et les promastigotes de Leishmania infantum . Leishmania infantum est un parasite qui provoque la leishmaniose, une maladie transmise par la piqûre de phlébotomes .
Synthèse de nouveaux acides gras
L'this compound a été utilisé dans la synthèse de nouveaux acides gras . Par exemple, il a été utilisé dans la synthèse de l'acide 16-phényl-6-hexadécynoïque
Orientations Futures
Mécanisme D'action
Target of Action
It has been suggested that it may interact with topoisomerase ii (topii) in leishmania donovani . TOPII is an enzyme that plays a crucial role in DNA replication and cell division.
Mode of Action
Based on its potential interaction with topii, it could be inferred that it might interfere with dna replication and cell division processes .
Biochemical Pathways
Given its potential interaction with topii, it could be involved in the dna replication pathway .
Result of Action
Analyse Biochimique
Biochemical Properties
The biochemical properties of 16-Phenylhexadecanoic Acid are not fully understood due to limited research. It is known that this compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may vary depending on the specific biochemical context .
Cellular Effects
It has been found to have cytotoxic effects on certain cell types . It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 16-Phenylhexadecanoic Acid is not well-defined. It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 16-Phenylhexadecanoic Acid in animal models have not been extensively studied. Therefore, information on dosage effects, threshold effects, and potential toxic or adverse effects at high doses is currently limited .
Metabolic Pathways
The metabolic pathways involving 16-Phenylhexadecanoic Acid are not well-characterized. It is likely that this compound interacts with various enzymes and cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with specific transporters or binding proteins and may influence its localization or accumulation .
Subcellular Localization
The subcellular localization of 16-Phenylhexadecanoic Acid is not well-defined. It is possible that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
16-phenylhexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2/c23-22(24)20-16-11-9-7-5-3-1-2-4-6-8-10-13-17-21-18-14-12-15-19-21/h12,14-15,18-19H,1-11,13,16-17,20H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCNMXMQLKDGPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371870 | |
| Record name | 16-phenylhexadecanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19629-78-8 | |
| Record name | 16-phenylhexadecanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological activity of 16-phenylhexadecanoic acid and its derivatives?
A1: Research suggests that 16-phenylhexadecanoic acid and its derivatives demonstrate promising antileishmanial and anticancer properties. Specifically, 16-phenylhexadecanoic acid exhibited cytotoxicity against both L. infantum amastigotes and promastigotes, with IC50 values ranging from 3-6 μM and 60-70 μM, respectively []. Notably, this compound showed minimal toxicity towards murine splenocytes, highlighting its potential for selective targeting. Moreover, studies on the A549 cell line revealed that neither 16-phenylhexadecanoic acid nor its derivatives induced apoptosis, suggesting alternative mechanisms of cell death are at play [].
Q2: How does the structure of 16-phenylhexadecanoic acid relate to its biological activity?
A2: The structure-activity relationship (SAR) of 16-phenylhexadecanoic acid and its analogues has been investigated, revealing key insights into their activity. For instance, the introduction of a triple bond at the Δ6 position, as seen in 16-phenyl-6-hexadecynoic acid, enhanced cytotoxicity against A549 cells, achieving an IC50 of 18 ± 1 μM []. This finding suggests that the presence of unsaturation in the fatty acid chain significantly influences its biological activity. Further exploration of structural modifications could unveil compounds with improved potency and selectivity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








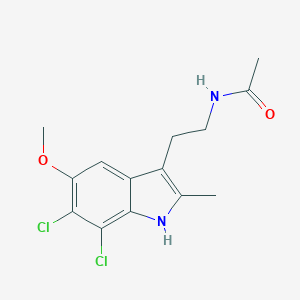


![N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B27357.png)
![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B27358.png)
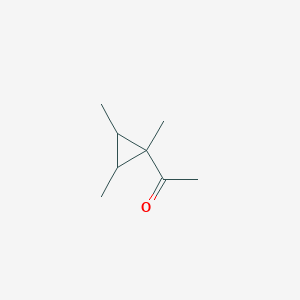
![methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B27361.png)
